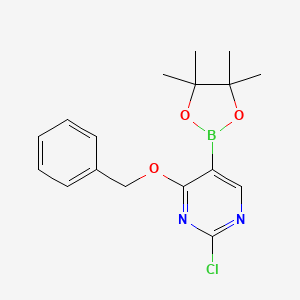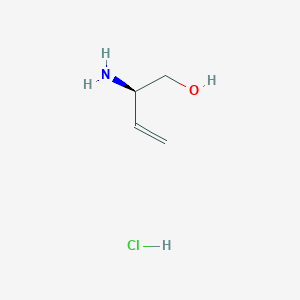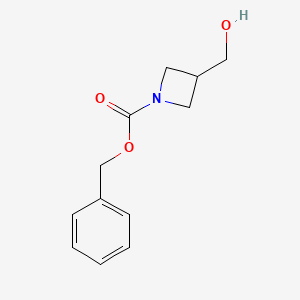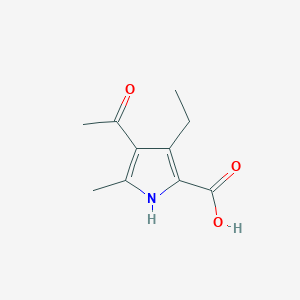
4-(Aminomethyl)-1-ethylpyrrolidin-2-one
Overview
Description
The compound “4-(Aminomethyl)-1-ethylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a type of lactam (a cyclic amide). The “4-(Aminomethyl)” and “1-ethyl” parts suggest that it has an ethyl group and an aminomethyl group attached to the pyrrolidin-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidin-2-one ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. The ethyl group would be attached to one of the carbon atoms, and the aminomethyl group would be attached to another .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carbonyl group and the potentially basic nitrogen atom in this compound might suggest that it has some degree of solubility in water .Scientific Research Applications
Synthesis of Isatin Derivatives
“4-(Aminomethyl)-1-ethylpyrrolidin-2-one” plays a crucial role in the synthesis of isatin derivatives, which are significant in the pharmaceutical industry. These derivatives exhibit a wide range of biological activities, including antibacterial , antifungal , and antiviral properties . The compound can be used to create substituted aromatic aldehydes, which are key intermediates in the synthesis of these biologically active molecules.
Antifibrinolytic Applications
As an unnatural amino acid derivative, this compound has potential applications as a type 2 antifibrinolytic agent . Antifibrinolytics are used to reduce bleeding in various medical conditions and surgeries by inhibiting the breakdown of fibrin clots.
Pharmaceutical Intermediates
The compound is also useful as an intermediate in the pharmaceutical industry. It can be involved in the synthesis of various pharmaceutical agents, particularly those that require aminomethyl functional groups as part of their structure .
Biochemical Research
In biochemical research, “4-(Aminomethyl)-1-ethylpyrrolidin-2-one” can be used to study enzyme inhibition, such as urease and α-glucosidase inhibition. This is important for understanding and treating conditions like diabetes and certain infections .
Antioxidant Activity
This compound may also serve as a precursor in the synthesis of antioxidants. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including diabetes and neurodegenerative disorders .
Anti-HIV Research
The compound has been reported to contribute to the synthesis of derivatives with anti-HIV activity. This includes the inhibition of enzymes critical to the HIV life cycle, such as reverse transcriptase .
Anticancer Properties
There is potential for “4-(Aminomethyl)-1-ethylpyrrolidin-2-one” to be used in the development of anticancer agents. It can be a precursor for compounds that show cytotoxic activity against tumor cells .
Gastric Ulcer Treatment
The compound could be involved in the synthesis of treatments for gastric ulcers. It can lead to the creation of compounds that help in the pathogenesis of peptic ulcers by acting as intermediates in the synthesis of omeprazole and related compounds .
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
4-(aminomethyl)-1-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQMMMEYZCTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672371 | |
| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |
CAS RN |
936940-31-7 | |
| Record name | 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















